3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methyl group at the 5-position and a benzonitrile group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,4-triazole with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile
- 3-(5-methylthio-1H-1,2,4-triazol-3-yl)benzonitrile
- 3-(5-phenyl-1H-1,2,4-triazol-3-yl)benzonitrile
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile is unique due to the presence of a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and selectivity in various applications compared to other similar compounds.
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWHAYCHLAHEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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